molecular formula C24H23N3O2S B2638561 N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide CAS No. 920808-59-9

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide

Cat. No. B2638561
CAS RN: 920808-59-9
M. Wt: 417.53
InChI Key: OMAUZMSMUMDLJG-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide, also known as CP-544326, is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. CP-544326 belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit various enzymes and receptors.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide exerts its pharmacological effects by inhibiting various enzymes and receptors. For example, N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has been shown to inhibit matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis. N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has also been shown to inhibit phosphodiesterases, which are involved in the degradation of cyclic nucleotides and play a crucial role in inflammation and neurological disorders. Additionally, N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has been shown to modulate cannabinoid receptors, which are involved in various physiological processes such as pain, appetite, and memory.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has been shown to inhibit the proliferation and invasion of cancer cells by inhibiting matrix metalloproteinases. N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has also been shown to reduce inflammation and oxidative stress in animal models of multiple sclerosis and Alzheimer's disease. Additionally, N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has been shown to modulate pain and memory in animal models by modulating cannabinoid receptors.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has several advantages and limitations for lab experiments. One of the advantages of N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide is its high selectivity and potency for various targets. Another advantage is its good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide is its low solubility in water, which may limit its use in certain assays. Additionally, the high cost of synthesis and limited availability of N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide may also limit its use in some labs.

Future Directions

There are several future directions for the research on N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide. One of the future directions is to further elucidate the mechanism of action of N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide and its effects on various targets. Another future direction is to explore the potential therapeutic applications of N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide in various diseases such as cancer, inflammation, and neurological disorders. Additionally, the development of more potent and selective analogs of N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide may also be a future direction for the research on this compound.
Conclusion:
In conclusion, N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide exerts its pharmacological effects by inhibiting various enzymes and receptors and has been shown to have various biochemical and physiological effects in preclinical studies. N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.

Synthesis Methods

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide can be synthesized using various methods, but the most common method involves the reaction of 7-methoxy-4-phenylquinoline-2-thiol with N-(1-cyanocyclopentyl) chloroacetamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography and characterized by various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several preclinical studies have demonstrated the efficacy of N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide in inhibiting various targets such as matrix metalloproteinases, phosphodiesterases, and cannabinoid receptors. N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of multiple sclerosis and Alzheimer's disease.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-29-18-9-10-19-20(17-7-3-2-4-8-17)14-23(26-21(19)13-18)30-15-22(28)27-24(16-25)11-5-6-12-24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAUZMSMUMDLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)NC3(CCCC3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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